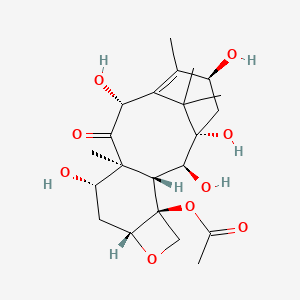
N-Bromoacetylethanolamine phosphate
Descripción general
Descripción
N-Bromoacetylethanolamine phosphate is a chemical compound known for its role as an affinity label in biochemical research. It is used to study enzyme active sites and protein interactions due to its ability to form covalent bonds with specific amino acid residues in proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Bromoacetylethanolamine phosphate typically involves the reaction of ethanolamine with bromoacetyl bromide in the presence of a base, followed by phosphorylation . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for large-scale production and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
N-Bromoacetylethanolamine phosphate primarily undergoes substitution reactions, where the bromo group is replaced by nucleophiles such as amino acids in proteins . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amino acids . The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products
The major products formed from reactions involving this compound are covalently modified proteins, where the compound has attached to specific amino acid residues .
Aplicaciones Científicas De Investigación
N-Bromoacetylethanolamine phosphate is widely used in scientific research for the following applications:
Chemistry: It is used as a probe to study enzyme mechanisms and active sites.
Biology: It helps in identifying and characterizing protein interactions and functions.
Medicine: It is used in the study of disease mechanisms and the development of therapeutic agents.
Industry: It can be used in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
N-Bromoacetylethanolamine phosphate exerts its effects by forming covalent bonds with specific amino acid residues in proteins, such as lysine and cysteine . This covalent modification can inactivate enzymes or alter their activity, allowing researchers to study the enzyme’s function and structure . The compound targets active sites of enzymes and can be used to map these sites and understand their roles in catalysis .
Comparación Con Compuestos Similares
Similar Compounds
N-Bromoacetylphosphoserine: Another affinity label used to study enzyme active sites.
N-Bromoacetyldiethanolamine bisphosphate: Used for similar purposes in biochemical research.
Uniqueness
N-Bromoacetylethanolamine phosphate is unique due to its specific reactivity with certain amino acid residues and its ability to form stable covalent bonds, making it a valuable tool for studying enzyme mechanisms and protein interactions .
Propiedades
IUPAC Name |
2-[(2-bromoacetyl)amino]ethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrNO5P/c5-3-4(7)6-1-2-11-12(8,9)10/h1-3H2,(H,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUORYJVNLAHVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrNO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199984 | |
| Record name | N-Bromoacetylethanolamine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52011-43-5 | |
| Record name | N-Bromoacetylethanolamine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Bromoacetylethanolamine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Iron(2+);3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid](/img/structure/B1204767.png)




